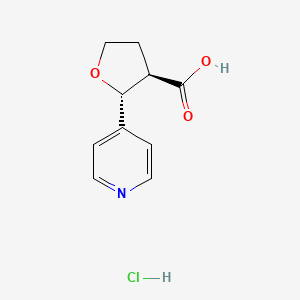
rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxolane carboxylic acids and is characterized by the presence of a pyridine ring, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride can be represented as follows:
This structure includes an oxolane ring and a pyridine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of diacylglycerol acyltransferase (DGAT) enzymes, which are crucial in lipid metabolism. Inhibition of DGAT can lead to reduced triglyceride synthesis, making it a candidate for treating metabolic disorders such as obesity and diabetes .
- Receptor Modulation : The pyridine ring may facilitate interactions with various receptors, modulating signaling pathways involved in cell growth and differentiation. This interaction can influence cellular responses and potentially lead to therapeutic effects .
Biological Activity Studies
Research has demonstrated several aspects of the biological activity of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride:
- Inhibition of Lipid Metabolism : Studies indicate that this compound effectively inhibits DGAT activity in vitro, leading to decreased lipid accumulation in cells. This effect was observed in various cell lines under controlled experimental conditions .
- Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival .
- Anti-inflammatory Effects : There are indications that rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride:
Eigenschaften
IUPAC Name |
(2R,3R)-2-pyridin-4-yloxolane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h1-2,4-5,8-9H,3,6H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZMNZFDHUXAT-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














